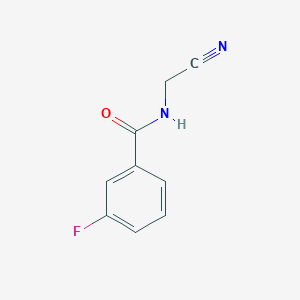

N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, commonly known as CMPO, is a chemical compound used in scientific research for its ability to extract metal ions from solutions. CMPO is a chelating agent that binds to metal ions, making them more soluble and easier to analyze.

Mechanism of Action

The mechanism of action of CMPO is based on its ability to form stable complexes with metal ions. CMPO has a nitrogen and an oxygen atom in its structure, which can coordinate with metal ions through their lone pairs of electrons. This coordination results in the formation of a stable complex with the metal ion, which can be easily extracted from the solution.

Biochemical and Physiological Effects

CMPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. CMPO is not metabolized in the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

The main advantage of using CMPO in lab experiments is its high selectivity for metal ions. CMPO can selectively extract specific metal ions from solutions, which is important for the separation and purification of these elements. Additionally, CMPO is relatively easy to synthesize and is readily available in large quantities.

One limitation of using CMPO is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMPO can be sensitive to pH changes, which can affect its ability to extract metal ions.

Future Directions

There are several future directions for the use of CMPO in scientific research. One area of interest is the development of new chelating agents that can selectively extract metal ions from solutions. Additionally, there is a need for more research on the biochemical and physiological effects of CMPO, especially in terms of its potential toxicity and long-term health effects. Finally, there is a need for more research on the environmental impact of CMPO and its potential effects on ecosystems.

Synthesis Methods

The synthesis of CMPO involves the reaction of 2-cyanophenol with 3-(2-phenylmorpholino)propylamine in the presence of oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure CMPO. This synthesis method has been well-established in the literature and has been used to produce large quantities of CMPO for research purposes.

Scientific Research Applications

CMPO is primarily used in scientific research for its ability to extract metal ions from solutions. It has been used in various fields, including nuclear chemistry, environmental science, and biochemistry. CMPO is commonly used to extract actinide and lanthanide ions from aqueous solutions, which is important for the separation and purification of these elements. It has also been used in the analysis of metal ions in environmental samples, such as water and soil.

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c23-15-18-9-4-5-10-19(18)25-22(28)21(27)24-11-6-12-26-13-14-29-20(16-26)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-14,16H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHOCYFAJVYSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

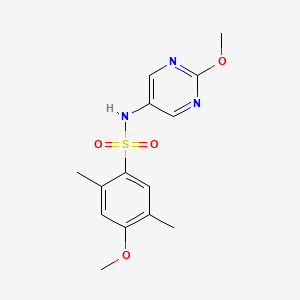

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

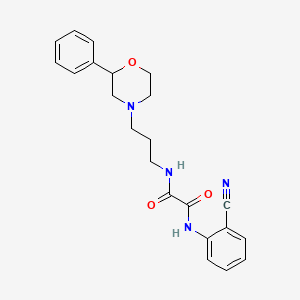

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

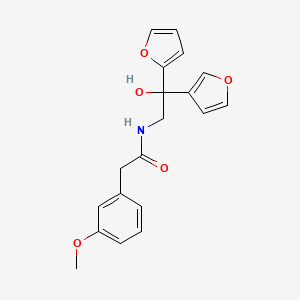

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)

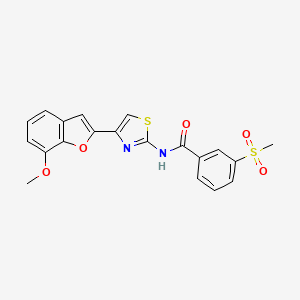

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

amine hydrochloride](/img/structure/B2386809.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)

![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)